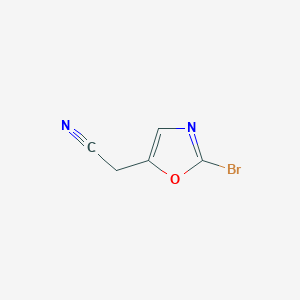![molecular formula C8H5NO4 B13136815 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
5-Hydroxybenzo[d]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipolarophile . This reaction can be catalyzed by metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could potentially enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like methanol or chloroform and may require specific temperatures and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Hydroxybenzo[d]isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 5-Methylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Benzoyloxymethylisoxazole-3-carboxylic acid
Uniqueness
What sets 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid apart from these similar compounds is its unique hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This feature can enhance its reactivity and potential biological activity .
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-hydroxy-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(8(11)12)9-13-6/h1-3,10H,(H,11,12) |
InChI Key |
KINQPPXQZDLRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)








![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)


